3-[4-(N,N-Dimethylaminocarbonyl)phenyl]picolinic acid
Description
3-[4-(N,N-Dimethylaminocarbonyl)phenyl]picolinic acid is a chemical compound with the molecular formula C17H17N2O3. It is known for its unique structure, which includes a picolinic acid moiety and a dimethylaminocarbonyl phenyl group.
Properties
IUPAC Name |
3-[4-(dimethylcarbamoyl)phenyl]pyridine-2-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N2O3/c1-17(2)14(18)11-7-5-10(6-8-11)12-4-3-9-16-13(12)15(19)20/h3-9H,1-2H3,(H,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QILKFYYNGHYQLZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)C1=CC=C(C=C1)C2=C(N=CC=C2)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[4-(N,N-Dimethylaminocarbonyl)phenyl]picolinic acid typically involves the reaction of picolinic acid with 4-(N,N-dimethylaminocarbonyl)phenylboronic acid. The reaction is carried out under specific conditions, including the use of a palladium catalyst and a base such as potassium carbonate. The reaction mixture is heated to facilitate the coupling reaction, resulting in the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
3-[4-(N,N-Dimethylaminocarbonyl)phenyl]picolinic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, particularly nucleophilic aromatic substitution, where the dimethylaminocarbonyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted aromatic compounds with various functional groups.
Scientific Research Applications
3-[4-(N,N-Dimethylaminocarbonyl)phenyl]picolinic acid is utilized in several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a biochemical probe and in the study of enzyme interactions.
Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.
Industry: Employed in the development of organic electronic materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of 3-[4-(N,N-Dimethylaminocarbonyl)phenyl]picolinic acid involves its interaction with specific molecular targets. The compound can bind to zinc finger proteins, altering their structure and function. This interaction can disrupt zinc binding, inhibiting the activity of these proteins. Zinc finger proteins are involved in various cellular processes, including viral replication and cell homeostasis .
Comparison with Similar Compounds
Similar Compounds
3-[4-(N,N-Dimethylaminocarbonyl)phenyl]-4-fluorobenzoic acid: Similar structure but with a fluorine atom on the benzoic acid moiety.
4-[3-(N,N-Dimethylaminocarbonyl)phenyl]nicotinic acid: Similar structure but with a nicotinic acid moiety instead of picolinic acid.
Uniqueness
3-[4-(N,N-Dimethylaminocarbonyl)phenyl]picolinic acid is unique due to its specific combination of the picolinic acid and dimethylaminocarbonyl phenyl groups. This unique structure imparts distinct chemical properties and reactivity, making it valuable in various research applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
